3-(4-Chlorophenyl)-1-methyl-1-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]urea
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Overview
Description
1-(4-Chlorophenyl)-3-methyl-3-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorophenyl group, a methyl group, and a quinolinylmethyl group attached to a urea moiety
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-3-methyl-3-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]urea can be achieved through several synthetic routes. One common method involves the reaction of 4-chloroaniline with methyl isocyanate to form 1-(4-chlorophenyl)-3-methylurea. This intermediate is then reacted with 2-oxo-1,2-dihydroquinoline-4-carbaldehyde under appropriate conditions to yield the desired compound.
Synthetic Route:
Step 1: 4-Chloroaniline + Methyl isocyanate → 1-(4-Chlorophenyl)-3-methylurea
Step 2: 1-(4-Chlorophenyl)-3-methylurea + 2-Oxo-1,2-dihydroquinoline-4-carbaldehyde → 1-(4-Chlorophenyl)-3-methyl-3-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]urea
Reaction Conditions:
- Solvent: Common solvents include dichloromethane or ethanol.
- Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
- Catalysts: Acid or base catalysts may be used to facilitate the reactions.
Industrial Production: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-methyl-3-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]urea undergoes various chemical reactions, including:
Oxidation:
- Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Conditions: Reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
- Products: Oxidation may lead to the formation of quinoline derivatives with modified functional groups.
Reduction:
- Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
- Conditions: Reactions are conducted under anhydrous conditions to prevent hydrolysis.
- Products: Reduction can yield amine derivatives or other reduced forms of the compound.
Substitution:
- Reagents: Nucleophiles such as amines or thiols.
- Conditions: Reactions are performed in polar solvents at moderate temperatures.
- Products: Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
1-(4-Chlorophenyl)-3-methyl-3-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]urea has several scientific research applications:
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
- Evaluated for its pharmacokinetic and pharmacodynamic properties in preclinical studies.
Industry:
- Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
- Applied in the formulation of specialty chemicals for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-methyl-3-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with Receptors: Acting as an agonist or antagonist at receptor sites, influencing cellular signaling.
Modulating Gene Expression: Affecting the transcription and translation of genes related to disease processes.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-methyl-3-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]urea can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-methylurea: Lacks the quinolinylmethyl group, resulting in different chemical and biological properties.
1-(4-Chlorophenyl)-3-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]urea: Lacks the methyl group, which may affect its reactivity and interactions.
1-(4-Chlorophenyl)-3-methyl-3-[(2-oxo-1,2-dihydroquinolin-4-yl)ethyl]urea: Contains an ethyl group instead of a methyl group, leading to variations in its chemical behavior.
The uniqueness of 1-(4-chlorophenyl)-3-methyl-3-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]urea lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16ClN3O2 |
---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-methyl-1-[(2-oxo-1H-quinolin-4-yl)methyl]urea |
InChI |
InChI=1S/C18H16ClN3O2/c1-22(18(24)20-14-8-6-13(19)7-9-14)11-12-10-17(23)21-16-5-3-2-4-15(12)16/h2-10H,11H2,1H3,(H,20,24)(H,21,23) |
InChI Key |
SNEDJAKUQVFZRJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=O)NC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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